(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide
Overview
Description
Lauryl-LF 11 is a peptide with antibacterial activity. It is an N-terminally acylated analogue of LF11, which enhances its antibacterial and lipopolysaccharide-binding activities . The compound has a molecular weight of 1712.1 and a molecular formula of C81H134N26O15 .
Preparation Methods
Lauryl-LF 11 is synthesized through peptide synthesis techniques. The preparation involves the acylation of the N-terminal of LF11 with a lauryl group. The synthetic route typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Lauryl-LF 11 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: The peptide can participate in substitution reactions, especially at the amino acid side chains.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lauryl-LF 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of antibacterial coatings and materials.
Mechanism of Action
Lauryl-LF 11 exerts its antibacterial effects by disrupting bacterial cell membranes. The lauryl group enhances the peptide’s ability to interact with and penetrate bacterial membranes, leading to cell lysis and death. The molecular targets include bacterial membrane lipids and lipopolysaccharides, which are essential components of the bacterial cell wall.
Comparison with Similar Compounds
Lauryl-LF 11 is unique due to its N-terminal acylation with a lauryl group, which significantly enhances its antibacterial activity compared to its parent compound, LF11. Similar compounds include:
LF11: The parent compound without the lauryl group.
Lauryl-LF 11 TFA: A trifluoroacetic acid salt form of Lauryl-LF 11 with similar antibacterial properties.
Other N-terminally acylated peptides: Peptides with different acyl groups that exhibit varying degrees of antibacterial activity.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H138N24O12/c1-6-8-9-10-11-12-13-14-22-39-88-59(43-49-26-16-15-17-27-49)71(110)97-58(35-37-63(80)104)69(108)100-60(44-50-45-92-52-29-19-18-28-51(50)52)72(111)98-57(34-36-62(79)103)68(107)94-53(31-23-40-89-75(82)83)61(102)46-93-65(48(5)7-2)74(113)99-56(33-25-42-91-77(86)87)67(106)96-55(30-20-21-38-78)70(109)101-64(47(3)4)73(112)95-54(66(81)105)32-24-41-90-76(84)85/h18-19,28-29,45,47-49,53-60,64-65,71,88,92-93,97,110H,6-17,20-27,30-44,46,78H2,1-5H3,(H2,79,103)(H2,80,104)(H2,81,105)(H,94,107)(H,95,112)(H,96,106)(H,98,111)(H,99,113)(H,100,108)(H,101,109)(H4,82,83,89)(H4,84,85,90)(H4,86,87,91)/t48-,53-,54-,55-,56-,57-,58-,59?,60-,64-,65-,71?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGQKBFMDAWAQ-BSHYLFJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNC(CC1CCCCC1)C(NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)CNC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCNC(CC1CCCCC1)C(N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CN[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H138N24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1592.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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